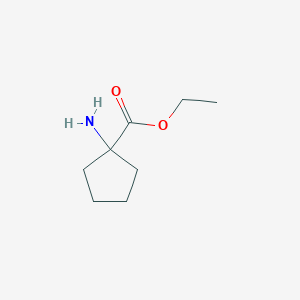
Ethyl 1-aminocyclopentanecarboxylate
Cat. No. B155990
Key on ui cas rn:
1664-35-3
M. Wt: 157.21 g/mol
InChI Key: NLLGKNYQDQBMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06093731
Procedure details


Cycloleucine ethyl ester ##STR155## A solution of cycloleucine (8.94 g, 69.2 mmol) in EtOH (100 mL) was saturated with HCl gas, and the mixture was stirred at 23° C. for 2 d. The solvents were evaporated in vacuo, the residue was dissolved in water (200 mL) and the solution basified with solid NaHCO3. The aqueous solution was extracted with EtOAc (3×100 mL) and the combined extracts were washed with brine, dried (MgSO4) and evaporated in vacuo. The residue was dissolved in hexane-Et2O (1:1) and a solution of HCl in Et2O-dioxane (0.5 M, 1:1) was added which gave a precipitate. This off-white solid was collected by filtration and dried to give cycloleucine ethyl ester hydrochloride (6.57 g, 33.9 mmol).




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[C:5]1([CH2:10][CH2:9][CH2:8][CH2:7]1)[NH2:6])[CH3:2].NC1(C(O)=O)CCCC1.[ClH:21]>CCO>[ClH:21].[CH2:1]([O:3][C:4](=[O:11])[C:5]1([CH2:10][CH2:9][CH2:8][CH2:7]1)[NH2:6])[CH3:2] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1(N)CCCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
8.94 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1(CCCC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 23° C. for 2 d
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with EtOAc (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in hexane-Et2O (1:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a solution of HCl in Et2O-dioxane (0.5 M, 1:1) was added which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This off-white solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)OC(C1(N)CCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 33.9 mmol | |
| AMOUNT: MASS | 6.57 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
